molecular formula C12H14N2O2 B2359066 N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide CAS No. 2361639-73-6

N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide

Cat. No.: B2359066
CAS No.: 2361639-73-6
M. Wt: 218.256
InChI Key: VLLSTMOBSOTGFG-UHFFFAOYSA-N
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Description

N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzamide core with a methyl group and a prop-2-enoyl group attached to the nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide typically involves the acylation of N-methylbenzamide with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-Methylbenzamide+Prop-2-enoyl chlorideThis compound\text{N-Methylbenzamide} + \text{Prop-2-enoyl chloride} \rightarrow \text{this compound} N-Methylbenzamide+Prop-2-enoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide is unique due to the presence of the prop-2-enoyl group, which imparts specific chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s structure allows it to interact with specific molecular targets, contributing to its potential therapeutic effects .

Properties

IUPAC Name

N-methyl-2-[methyl(prop-2-enoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-11(15)14(3)10-8-6-5-7-9(10)12(16)13-2/h4-8H,1H2,2-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLSTMOBSOTGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1N(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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